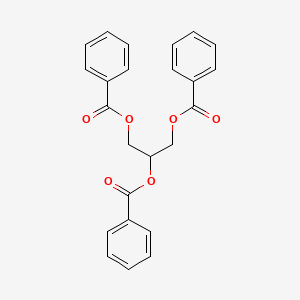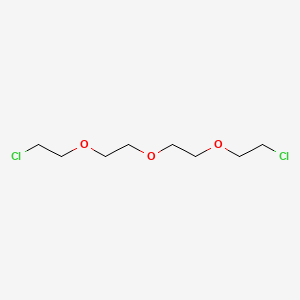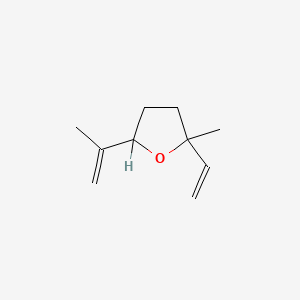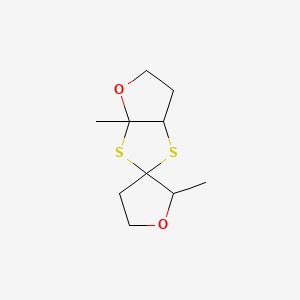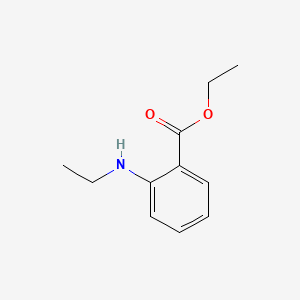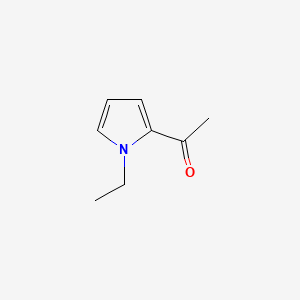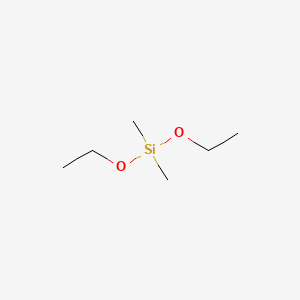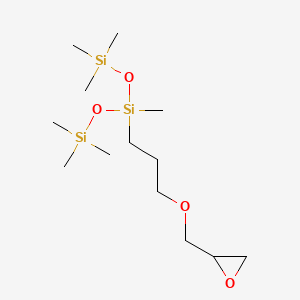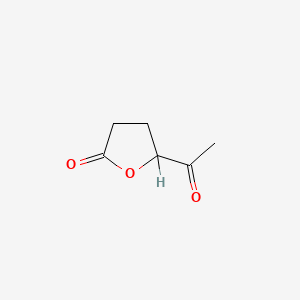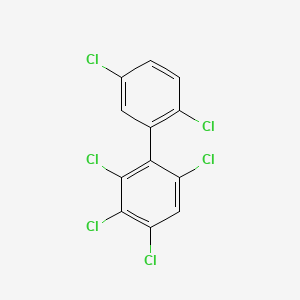
Di-p-tolyl sulfone
描述
Di-p-tolyl sulfone, also known as 4,4’-dimethyl diphenyl sulfone, is an organic compound with the molecular formula C14H14O2S. It is a di-substituted diaryl sulfone, where two p-tolyl groups are bonded to a sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Di-p-tolyl sulfone can be synthesized through the sulfonylation of toluene with p-toluenesulfonic acid. This reaction is typically carried out in the presence of a catalyst such as polystyrene-supported aluminium triflate. The reaction conditions involve heating the mixture to facilitate the formation of the sulfone bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or zone melting techniques to achieve the desired purity .
化学反应分析
Types of Reactions: Di-p-tolyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized further under specific conditions.
Reduction: The sulfone can be reduced to the corresponding sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding sulfide compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used
科学研究应用
Di-p-tolyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various functional materials.
Biology: It serves as a model compound in studying the behavior of sulfones in biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of high-performance polymers and as an intermediate in the synthesis of other chemical compounds
作用机制
The mechanism by which di-p-tolyl sulfone exerts its effects involves its ability to participate in various chemical reactions due to the presence of the sulfone group. This group can act as an electron-withdrawing moiety, influencing the reactivity of the aromatic rings. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Diphenyl sulfone: Similar structure but without the methyl groups on the aromatic rings.
Methyl p-tolyl sulfone: Contains one p-tolyl group and one methyl group.
Phenyl vinyl sulfone: Contains a vinyl group instead of the second p-tolyl group.
Uniqueness: Di-p-tolyl sulfone is unique due to the presence of two p-tolyl groups, which provide specific steric and electronic properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns .
属性
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYCYAIVOIUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060518 | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Di-p-tolyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
599-66-6 | |
| Record name | 1,1′-Sulfonylbis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethyldiphenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-p-tolyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Dimethyldiphenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMK3ZM7GGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Di-p-tolyl sulfone behave under UV irradiation, and what are the implications of this behavior?
A1: [, ] this compound undergoes photolysis upon exposure to UV light, breaking down into reactive species. Interestingly, when photolyzed in pyridine, this compound generates a mixture of isomeric p-tolylpyridines (α, β, and γ) with a distinct isomer distribution ratio (β>α>γ) compared to other compounds like Di-p-tolyl sulfoxide and sulfide. This suggests a unique photochemical reaction mechanism specific to the sulfone. [] Furthermore, the addition of acetone significantly accelerates this photochemical conversion process, highlighting the potential for influencing reaction rates through solvent selection. []
Q2: What role does this compound play in chemically amplified resists?
A2: [, , ] this compound acts as an acid-generating promoter (AGP) in chemically amplified resists (CARs). These resists are crucial for lithographic techniques like extreme ultraviolet (EUV) lithography used in semiconductor manufacturing. This compound enhances acid generation efficiency, a key factor in resist performance. It achieves this through two primary mechanisms: promoting deprotonation reactions and inhibiting recombination between ionized polymer and electrons. [, ] This results in improved sensitivity, resolution, and line edge roughness (LWR) in CARs. [, ]
Q3: How does the structure of this compound relate to its function as an acid-generating promoter?
A3: [, ] The structure of this compound is crucial for its function as an AGP. The presence of the electron-withdrawing sulfone group (SO2) increases the acidity of the adjacent protons on the tolyl rings. This facilitates the deprotonation process, a crucial step in acid generation within the resist material upon exposure to radiation. [] Further studies could explore how modifications to the tolyl rings, such as the introduction of different substituents, affect the AGP activity of this compound derivatives.
Q4: Are there any isotopic effects observed in reactions involving this compound?
A4: [] Yes, isotopic effects have been observed when this compound is photolyzed in a mixture of pyridine and deuterated pyridine (pyridine-d5). The resulting p-tolylpyridines exhibit slightly higher ratios of hydrogen to deuterium (YH/YD) than unity. This indicates a slight preference for hydrogen abstraction over deuterium abstraction during the photochemical reaction. [] This information contributes to a deeper understanding of the reaction mechanism and the factors influencing product distribution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




